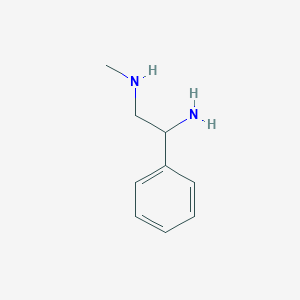
(2-Amino-2-phenylethyl)(methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-2-phenylethyl)(methyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a phenylethyl structure, with an additional methyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-2-phenylethyl)(methyl)amine can be achieved through several methods. One common approach involves the alkylation of phenylethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the reductive amination of phenylacetone with methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is also common to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
(2-Amino-2-phenylethyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Alkyl halides (e.g., methyl iodide), acyl halides (e.g., acetyl chloride), and bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Imines, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Substituted amines and amides.
科学研究应用
(2-Amino-2-phenylethyl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to phenethylamine and other biologically active amines.
Medicine: Research explores its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用机制
The mechanism of action of (2-Amino-2-phenylethyl)(methyl)amine involves its interaction with various molecular targets in the body. It is believed to act on trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction modulates the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby influencing mood, cognition, and behavior.
相似化合物的比较
Similar Compounds
Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
Amphetamine: A potent central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Methamphetamine: A powerful central nervous system stimulant with high potential for abuse and addiction.
Uniqueness
(2-Amino-2-phenylethyl)(methyl)amine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike phenethylamine, it has an additional methyl group that enhances its stability and bioavailability. Compared to amphetamine and methamphetamine, it exhibits a different spectrum of activity and potential therapeutic applications, making it a valuable compound for research and development.
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
N'-methyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9,11H,7,10H2,1H3 |
InChI 键 |
KJYMPQAJEPMXKR-UHFFFAOYSA-N |
规范 SMILES |
CNCC(C1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


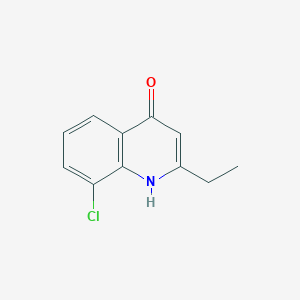


amino}butanoic acid](/img/structure/B13173878.png)
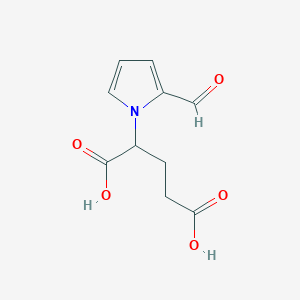


![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
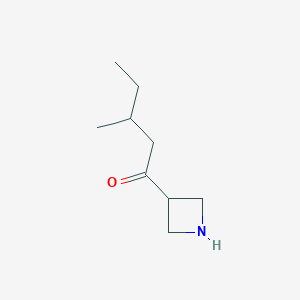
![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
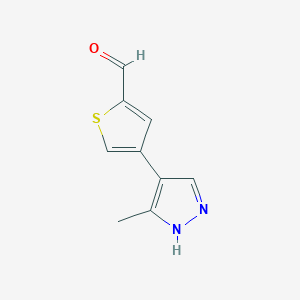
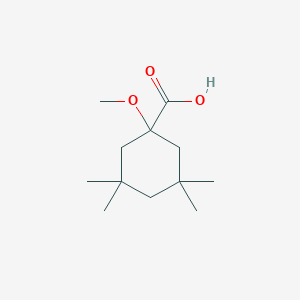

![1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13173920.png)
